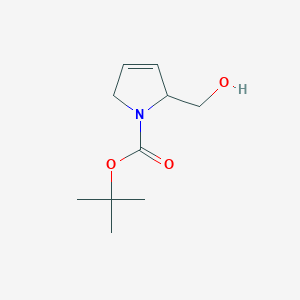

tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate

Description

tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 205444-34-4) is a chiral pyrrole derivative featuring a hydroxymethyl substituent and a tert-butyl carbamate group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and asymmetric catalysis. Its structure combines a partially unsaturated pyrrolidine ring with polar functional groups, enabling diverse reactivity and applications in chiral building blocks .

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-5,8,12H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLZUQYWPYTGAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of a pyrrole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrrole derivative, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CHOH) undergoes oxidation to form ketones or aldehydes under controlled conditions.

-

Mechanism : The hydroxymethyl group is oxidized via a two-step process involving the formation of a chromate intermediate (PCC) or hypochlorous acid adduct (NaOCl), followed by elimination to yield the carbonyl group .

Ring-Opening Metathesis

The dihydropyrrole ring participates in ring-opening metathesis polymerization (ROMP) using Grubbs catalysts:

| Catalyst | Conditions | Product | Application |

|---|---|---|---|

| Grubbs 2nd Generation | Toluene, 80°C, 24h | Linear polyamide precursors | Polymer chemistry |

-

Key Insight : The electron-rich double bond in the dihydropyrrole ring coordinates with the ruthenium catalyst, enabling controlled polymer chain growth.

Substitution Reactions

The tert-butyloxycarbonyl (Boc) group is susceptible to nucleophilic substitution under acidic or basic conditions:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| TFA (Trifluoroacetic acid) | DCM, RT, 2h | 2-(Hydroxymethyl)-2,5-dihydro-1H-pyrrole | >90% |

| HCl (4M in dioxane) | Reflux, 6h | Free amine derivative | 85% |

-

Note : The Boc group acts as a protective moiety, enabling selective functionalization of the pyrrole nitrogen .

Ester Hydrolysis

The carboxylate ester undergoes hydrolysis to yield carboxylic acids:

| Reagent | Conditions | Product | Rate Constant (k) |

|---|---|---|---|

| NaOH (1M) | Ethanol/HO, 60°C | 2-(Hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylic acid | |

| HSO (0.5M) | Reflux, 8h | Same as above |

-

pH Dependence : Alkaline conditions favor nucleophilic acyl substitution, while acidic conditions proceed via protonation of the carbonyl oxygen .

Cycloaddition Reactions

The conjugated diene system in the dihydropyrrole ring participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Endo/Exo Ratio |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 48h | Bicyclic adduct | 7:3 (Endo favored) |

-

Stereochemical Outcome : The endo transition state is stabilized by secondary orbital interactions between the diene and dienophile .

Mechanistic Considerations

-

Steric Effects : The tert-butyl group impedes nucleophilic attack at the carbonyl carbon, directing reactivity toward the hydroxymethyl or diene moieties.

-

Electronic Effects : Electron donation from the pyrrole nitrogen enhances the electrophilicity of the carbonyl group, facilitating hydrolysis and substitution .

This compound’s multifunctional reactivity makes it invaluable in medicinal chemistry for synthesizing pyrrolidine-based drug candidates and in materials science for designing functional polymers.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C10H15NO4

Molecular Weight: 213.23 g/mol

CAS Number: 205444-34-4

The compound features a pyrrole ring, which is known for its diverse biological activities. The presence of the tert-butyl group enhances its lipophilicity, potentially improving bioavailability.

Antiviral Applications

Research indicates that pyrrole derivatives exhibit significant antiviral properties. For instance, studies have shown that similar compounds can inhibit the replication of viruses such as the tobacco mosaic virus and herpes simplex virus (HSV). The antiviral mechanism often involves interference with viral entry and replication processes.

Table 1: Antiviral Efficacy of Pyrrole Derivatives

| Compound | Virus Targeted | Efficacy (%) | Reference |

|---|---|---|---|

| A-87380 | Tobacco Mosaic Virus | 56.8% (curative) | |

| Compound 5 | HSV-1 | High anti-HSV activity |

Antibacterial Properties

Pyrrole derivatives have also been documented for their antibacterial properties. Compounds similar to tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate have shown efficacy against pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate competitive activity compared to established antibiotics.

Table 2: Antibacterial Activity of Pyrrole Derivatives

| Compound | Bacteria Targeted | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrrole Benzamide Derivative | Staphylococcus aureus | 3.12 | |

| Pyrrole Benzamide Derivative | Escherichia coli | 12.5 |

Synthetic Applications

tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the development of more complex molecules.

Case Study: Synthesis of Bioactive Compounds

A recent study explored the use of this compound in synthesizing novel bioactive molecules through multi-step reactions involving coupling and functionalization techniques. The results indicated that modifications to the pyrrole ring could lead to enhanced biological activity.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of active intermediates that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl pyrrole carboxylate scaffold is common in medicinal and synthetic chemistry. Key structural variations among derivatives include substituents (e.g., nitro, aryl, hydroxy, oxo) and ring modifications (e.g., bicyclic systems). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Spectroscopic and Chromatographic Behavior

- IR Spectroscopy : Hydroxymethyl derivatives exhibit O-H stretches (~3200–3600 cm⁻¹), while nitro groups show asymmetric/symmetric stretches (~1520/1350 cm⁻¹). Ketones display strong C=O absorption (~1680–1730 cm⁻¹) .

- NMR : Hydroxymethyl protons resonate at δ 3.5–4.5 (split due to coupling). Aromatic protons in aryl derivatives (e.g., 4c, 4d) appear at δ 7.0–7.2, while nitroethyl protons show upfield shifts (~δ 4.0–5.0) .

- HPLC: Polar substituents (e.g., hydroxymethyl) reduce retention times under normal-phase conditions. Chiral columns (e.g., Chiracel OJ-H) resolve enantiomers effectively, as seen in compound 17b (tR 13.3 min for S-enantiomer) .

Biological Activity

tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate, also referred to by its CAS number 205444-34-4, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

- Structure : The compound features a pyrrole ring with a hydroxymethyl group and a tert-butyl ester functional group, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has been investigated in various studies focusing on its pharmacological properties. Below are key findings:

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, studies have shown that pyrrole derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This suggests potential protective effects against oxidative damage in various tissues .

Anti-inflammatory Properties

Compounds derived from pyrrole structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could position tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate as a candidate for further investigation in inflammatory diseases .

Research Findings and Case Studies

Q & A

Basic: How is tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate synthesized and characterized?

Methodological Answer:

The compound is typically synthesized via hydrazone formation or coupling reactions using tert-butyl carbamate precursors. For example, hydrazine derivatives are condensed with substituted benzaldehydes under reflux conditions (e.g., ethanol, 12–24 hours), yielding products with 75–85% efficiency. Characterization employs 1H/13C NMR to confirm regiochemistry and stereochemistry, IR spectroscopy to verify functional groups (e.g., carbonyl at ~1700 cm⁻¹), and HRMS for molecular weight validation. Crystallographic refinement via SHELXL (using diffraction data) resolves bond lengths and angles .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- 1H NMR : Identifies proton environments (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm, dihydropyrrole ring protons as multiplet signals).

- 13C NMR : Detects carbonyl carbons (Boc group at ~155 ppm) and aromatic/sp³ carbons.

- IR Spectroscopy : Confirms hydroxyl (~3200–3500 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) groups.

- HRMS (ESI+) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 256.1543).

Discrepancies in spectral data require cross-validation with computational tools like Gaussian for optimized geometries .

Advanced: How do researchers resolve crystallographic data contradictions during structural refinement?

Methodological Answer:

Contradictions in anisotropic displacement parameters or occupancy ratios are addressed using:

- SHELXL’s restraints : Fix bond lengths/angles to theoretical values for strained rings.

- TWIN/BASF commands : Correct for twinning in diffraction data.

- WinGX’s ORTEP : Visualize thermal ellipsoids to identify disorder (e.g., hydroxymethyl rotamers).

For low-resolution data, SHELXE’s density modification improves phase accuracy. Cross-validation with Rfree ensures model robustness .

Advanced: What computational approaches predict the biological activity of derivatives?

Methodological Answer:

- QSAR Models : Correlate substituent electronic effects (Hammett σ) with bioactivity (e.g., antitubercular IC50).

- Molecular Docking (AutoDock Vina) : Simulate binding to target enzymes (e.g., sphingosine kinase) using PDB structures.

- ADMET Prediction (SwissADME) : Estimate logP (<3.0) and solubility to prioritize derivatives.

Derivatives with electron-withdrawing groups on the pyrrolidine ring show enhanced activity in vitro .

Advanced: How does the hydroxymethyl group influence synthetic modifications?

Methodological Answer:

The hydroxymethyl group undergoes:

- Protection : TBS or acetyl groups prevent side reactions during coupling.

- Oxidation : TEMPO/NaClO2 converts it to a carboxylic acid for peptide conjugation.

- Nucleophilic substitution : Mitsunobu reactions introduce heterocycles (e.g., imidazole).

Reactivity is pH-sensitive; basic conditions (pH >10) may deprotonate hydroxyls, altering reaction pathways .

Basic: What safety protocols are essential during handling?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation (P95 respirators for aerosols).

- Spill Management : Absorb with vermiculite; avoid drainage contamination.

Acute toxicity data (LD50 >2000 mg/kg in rats) suggest moderate risk, but skin/eye contact requires immediate rinsing .

Advanced: How is enantiomeric purity enhanced during asymmetric synthesis?

Methodological Answer:

- Chiral Auxiliaries : (S)-Proline derivatives induce diastereoselectivity in ring-closing metathesis.

- Kinetic Resolution : Lipase-catalyzed acylations (e.g., CAL-B) enrich desired enantiomers.

- Chiral HPLC : Uses AD-H columns (hexane:IPA = 90:10) to separate enantiomers (ee >99%).

Crystallization in ethyl acetate/heptane mixtures further purifies stereoisomers .

Basic: What impurities arise during synthesis, and how are they mitigated?

Methodological Answer:

Common impurities:

- De-Boc byproducts : From acid hydrolysis (TFA). Mitigated by neutralization post-reaction.

- Oligomers : Controlled via low-temperature (−20°C) coupling.

- Residual solvents : Removed by rotary evaporation (<0.1% per ICH guidelines).

Silica gel chromatography (hexane:EtOAc gradient) achieves >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.